molecular formula C20H25N3O4S2 B2615464 2-(4-(N,N-dimethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868965-48-4

2-(4-(N,N-dimethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2615464
CAS RN: 868965-48-4
M. Wt: 435.56
InChI Key: UODMCBVJQMAXGL-UHFFFAOYSA-N
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Description

2-(4-(N,N-dimethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H25N3O4S2 and its molecular weight is 435.56. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(N,N-dimethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(N,N-dimethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

a. Solifenacin Analogs: Solifenacin is a clinically used antimuscarinic drug for treating overactive bladder. By modifying the benzothiophene core of our compound, researchers can explore novel solifenacin analogs with improved efficacy, selectivity, and reduced side effects .

b. Cryptostyline II Derivatives: Cryptostyline II, a natural product, exhibits anti-inflammatory and antitumor properties. Our compound’s core structure can serve as a scaffold for synthesizing cryptostyline II derivatives. These derivatives may have enhanced bioactivity and pharmacokinetic profiles .

Organic Synthesis

The compound’s sulfur-containing benzothiophene moiety is valuable in organic synthesis:

a. Ligand Design: The sulfur–olefin ligand used in the rhodium-catalyzed arylation of our compound enables highly enantioselective reactions. Researchers can explore similar ligands for other transformations, broadening their synthetic toolbox .

b. Arylation Reactions: The compound’s N,N-dimethylsulfamoyl group facilitates arylation reactions. Beyond diarylmethylamines, this methodology can be extended to other substrates, including N-tosyl arylimines .

Thiophene-Based Analog Research

Thiophene derivatives, like our compound, have fascinated scientists due to their diverse biological effects. Researchers can explore additional applications in fields such as antimicrobial agents, anti-inflammatory drugs, and anticancer therapies .

properties

IUPAC Name

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S2/c1-12-5-10-15-16(11-12)28-20(17(15)19(25)21-2)22-18(24)13-6-8-14(9-7-13)29(26,27)23(3)4/h6-9,12H,5,10-11H2,1-4H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODMCBVJQMAXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(N,N-dimethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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